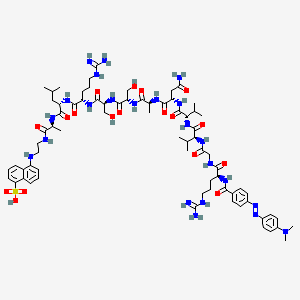![molecular formula C11H8N2S B573597 2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole CAS No. 192445-56-0](/img/structure/B573597.png)
2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole is a chemical compound. It is a type of 2H-isoindole, a class of compounds that have attracted considerable attention in the last 50 years . The isoindole structure can be found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor, and anticancer activity . Isoindole derivatives and oligomers are very important compounds in material science and as photosensitizers for photodynamic therapy .
Synthesis Analysis
The synthesis of 2H-isoindoles, including 2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole, is based on ring closure reactions, isoindoline aromatization, and ring transformations . The resulting 2H-isoindoles can be isolated or in situ trapped with dienophiles to give the corresponding Diels-Alder adducts . Several methodologies for the synthesis of isoindoles have been described in the literature, based mainly on (a) ring-closure reactions, (b) ring transformations, © aromatizations, and (d) substituent modifications .Chemical Reactions Analysis
The chemical reactions involving 2H-isoindoles, including 2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole, are diverse. They include alkynes cyclization, 1,3-dipolar cycloadditions, intramolecular α-arylation of amino esters, and cyclization of benzylic amines . These reactions often proceed through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of an intermediate imino esters .properties
IUPAC Name |
3-thia-5,10-diazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,5,7,9,11-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-7-9-4-12-3-8(9)6(1)10-11(7)14-5-13-10/h3-4H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFVHSWIBXATRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C=NC=C3C1=C4C2=NCS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663264 |
Source


|
| Record name | 2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192445-56-0 |
Source


|
| Record name | 2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Benzo[b]furanethanol](/img/structure/B573531.png)

